1-(2-Chloroethyl)pyrrolidine hydrochloride
Overview
Description
1-(2-Chloroethyl)pyrrolidine hydrochloride is a haloalkyl-substituted pyrrolidine used in the preparation of various pharmaceutical compounds. It is known for its role in synthesizing estrogen receptor antagonists like Nafoxidine and its analogs . The compound has the molecular formula C6H12ClN · HCl and a molecular weight of 170.08 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)pyrrolidine hydrochloride can be synthesized from N-(2-Hydroxyethyl)pyrrolidine. The process involves the following steps:
Conversion of N-(2-Hydroxyethyl)pyrrolidine to 1-(2-Chloroethyl)pyrrolidine: This is achieved by reacting N-(2-Hydroxyethyl)pyrrolidine with thionyl chloride or phosphorus trichloride in the presence of a base like pyridine.
Formation of Hydrochloride Salt: The free base is relatively unstable and should be converted to the hydrochloride immediately. This is done by dissolving the free base in isopropanol and bubbling dry hydrogen chloride gas through the solution at 0°C.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include azidoethylpyrrolidine, thiocyanatoethylpyrrolidine, and methoxyethylpyrrolidine.
Oxidation: N-oxides of 1-(2-Chloroethyl)pyrrolidine.
Reduction: Ethylpyrrolidine derivatives.
Scientific Research Applications
1-(2-Chloroethyl)pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in drug development.
Medicine: It is involved in the synthesis of estrogen receptor antagonists and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)pyrrolidine hydrochloride involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This alkylation can disrupt normal cellular functions and is the basis for its use in drug development .
Comparison with Similar Compounds
- 1-(2-Chloroethyl)piperidine hydrochloride
- 4-(2-Chloroethyl)morpholine hydrochloride
- 2-Chloro-N,N-diethylethylamine hydrochloride
Comparison: 1-(2-Chloroethyl)pyrrolidine hydrochloride is unique due to its specific structure and reactivity. Compared to 1-(2-Chloroethyl)piperidine hydrochloride, it has a different ring size, which can influence its reactivity and biological activity. The presence of the pyrrolidine ring in this compound provides distinct steric and electronic properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-(2-chloroethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNGFFWICFYWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022248 | |
Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-67-1 | |
Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7250-67-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Chloroethyl)pyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloroethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-CHLOROETHYL)PYRROLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ1H343R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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